![molecular formula C12H19NOSi B1356791 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine CAS No. 782479-90-7](/img/structure/B1356791.png)
2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The trimethylsilyl group (TMS) is a functional group in organosilicon chemistry with the formula -Si(CH3)3 . The TMS group is frequently used in organic chemistry and spectroscopy .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Pyridine is a colorless liquid with an unpleasant smell . The trimethylsilyl group is nonpolar and tends to decrease the polarity of compounds .Scientific Research Applications
Metallation and Complex Formation
2-(Trimethylsilyl)pyridine, a related compound to 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine, interacts with palladium(II) acetate to form a cyclopalladated complex. This complex demonstrates unique dynamic behavior observable through proton nuclear magnetic resonance spectroscopy (Fuchita et al., 1988).
Catalysis in Silylation Reactions
Rhodium(I)-catalyzed silylation of aromatic carbon-hydrogen bonds in 2-arylpyridines with disilane has been efficiently accomplished. This catalysis is compatible with various substituents and demonstrates the versatility of silyl-substituted pyridines in organic synthesis (Tobisu et al., 2008).
Synthesis of 3-Substituted Pyrrolidines
2-(Trimethylsilyl)pyridine derivatives are used in the synthesis of 3-substituted pyrrolidines, showcasing their utility in the formation of complex heterocyclic compounds (Kurkin et al., 2007).
Formation of 3-Cyanoindolizines
Pyridinium and diazinium dicyanomethylides, related to silyl-substituted pyridines, engage in cycloaddition-extrusion reactions to produce 3-cyanoindolizines. This demonstrates their potential in synthesizing nitrogen-containing polycyclic compounds (Matsumoto et al., 1987).
Multielement-Substituted Pyridines Synthesis
Multi-element substituted pyridines, including trimethylsilyl groups, have been synthesized, highlighting the adaptability of silyl groups in creating complex molecular architectures (Kieseritzky & Lindström, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-(cyclopropylmethoxy)pyridin-3-yl]-trimethylsilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NOSi/c1-15(2,3)11-5-4-8-13-12(11)14-9-10-6-7-10/h4-5,8,10H,6-7,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMZBIJARDLLKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(N=CC=C1)OCC2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NOSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592080 |
Source
|
Record name | 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90592080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
782479-90-7 |
Source
|
Record name | 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=782479-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90592080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.